molecular formula C17H19NO3 B5036485 N,N-dimethyl-4-(2-phenoxyethoxy)benzamide

N,N-dimethyl-4-(2-phenoxyethoxy)benzamide

Cat. No.: B5036485
M. Wt: 285.34 g/mol
InChI Key: ZUQBROSOTNCAHF-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2-phenoxyethoxy)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a dimethylamino group and a phenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(2-phenoxyethoxy)benzamide typically involves the reaction of 4-(2-phenoxyethoxy)benzoic acid with dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethyl-4-(2-phenoxyethoxy)benzamide can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines or other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-dimethyl-4-(2-phenoxyethoxy)benzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as anti-inflammatory or antimicrobial properties, making it a candidate for drug development.

Industry: The compound finds applications in the development of materials with specific properties. It can be used in the synthesis of polymers, resins, and other materials with desired characteristics.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(2-phenoxyethoxy)benzamide involves its interaction with specific molecular targets. For instance, if it exhibits anti-inflammatory properties, it may inhibit enzymes like cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and biological activity of the compound.

Comparison with Similar Compounds

    N,N-dimethylbenzamide: A simpler analog without the phenoxyethoxy group.

    N,N-diethyl-4-(2-phenoxyethoxy)benzamide: Similar structure with diethylamino substitution instead of dimethylamino.

    N,N-dimethyl-4-(2-methoxyethoxy)benzamide: Similar structure with a methoxyethoxy group instead of phenoxyethoxy.

Uniqueness: N,N-dimethyl-4-(2-phenoxyethoxy)benzamide is unique due to the presence of the phenoxyethoxy group, which can impart specific properties such as increased lipophilicity or altered electronic characteristics

Properties

IUPAC Name

N,N-dimethyl-4-(2-phenoxyethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18(2)17(19)14-8-10-16(11-9-14)21-13-12-20-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQBROSOTNCAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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